molecular formula C26H28F3N3OS B13430620 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol

Cat. No.: B13430620
M. Wt: 487.6 g/mol
InChI Key: RHDFTOXRIDOXDV-UHFFFAOYSA-N
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Description

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol is a synthetic organic compound featuring a complex heterocyclic framework. Its structure integrates a piperidinol core substituted with a thiazolyl moiety linked to a 3,4-dihydroisoquinoline group and a 2-(trifluoromethyl)benzyl side chain. Its trifluoromethyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula

C26H28F3N3OS

Molecular Weight

487.6 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C26H28F3N3OS/c27-26(28,29)22-8-4-3-7-21(22)16-31-13-10-25(33,11-14-31)23-18-34-24(30-23)17-32-12-9-19-5-1-2-6-20(19)15-32/h1-8,18,33H,9-17H2

InChI Key

RHDFTOXRIDOXDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NC(=CS3)C4(CCN(CC4)CC5=CC=CC=C5C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include nucleophilic oxidants and chiral ligands .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric nucleophilic epoxidation and the use of metal peroxides modified by chiral ligands are employed to achieve the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis involves multi-step reactions to assemble the heterocyclic framework and functional groups. Key steps include:

Core Piperidinol Formation

  • Epoxide Ring Opening : Optically active epichlorohydrin reacts with substituted phenols/thiophenols in acetonitrile under reflux with cesium carbonate to form chiral epoxide intermediates. These intermediates undergo nucleophilic attack by piperidinol derivatives to yield substituted diols (e.g., 4a-p , 5a-e ) .

    • Example:

      (R)-epichlorohydrin+4-chlorophenolCs2CO3,refluxEpoxide intermediate4-piperidinolAlcohol diol product\text{(R)-epichlorohydrin} + \text{4-chlorophenol} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{reflux}} \text{Epoxide intermediate} \xrightarrow{\text{4-piperidinol}} \text{Alcohol diol product}

      Yield: 19–50% after purification .

Thiazole-Isoquinoline Conjugation

  • Mannich Reaction : The thiazole ring is functionalized via alkylation of the isoquinoline-methyl group. This step employs formaldehyde and secondary amines under acidic conditions to form methylene bridges .

  • Trifluoromethylphenyl Incorporation : A Friedel-Crafts alkylation or nucleophilic aromatic substitution introduces the 2-(trifluoromethyl)benzyl group to the piperidinol nitrogen .

Amine Alkylation

  • The piperidinol nitrogen undergoes alkylation with 2-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF at 60°C .

Thiazole Modification

  • Halogenation : The thiazole ring can be brominated at the 4-position using NBS (N-bromosuccinimide) in CCl4_4, enabling further cross-coupling reactions .

  • Suzuki Coupling : Aryl boronic acids react with brominated thiazole derivatives under Pd catalysis to introduce diversely substituted aryl groups .

Purification and Stabilization

  • Crystallization : The final compound is purified via hot filtration and controlled cooling. For example, dissolving the crude product in methanol under nitrogen, seeding at 30°C, and cooling to −10°C yields crystalline material .

  • Salt Formation : Treatment with hydrochloric acid in methanol generates a hydrochloride salt, enhancing stability and solubility .

Reactivity and Stability Profile

Functional Group Reactivity Conditions
Piperidinol (-OH)Prone to oxidation; protected via silylationTBDMSCl, imidazole, DMF
ThiazoleElectrophilic substitution at C4/C5HNO3_3/H2_2SO4_4, 0°C
TrifluoromethylphenylResistant to nucleophilic attackStable under basic/acidic conditions

Comparative Reaction Data

Step Reagents/Conditions Yield Source
Epoxide formationCs2_2CO3_3, reflux75–79%
Piperidinol alkylationK2_2CO3_3, DMF, 60°C65–72%
Thiazole brominationNBS, CCl4_4, light85%
Salt crystallizationHCl/MeOH, −10°C90%

Degradation Pathways

  • Hydrolytic Degradation : The piperidinol hydroxyl group may undergo esterification or oxidation under acidic/basic conditions, forming ketone or ester derivatives .

  • Photodegradation : The thiazole ring is susceptible to UV-induced cleavage, necessitating storage in amber vials .

Scientific Research Applications

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is an analysis based on structural analogs and related patents:

Compound Key Structural Features Reported Applications Differentiators
Target Compound Piperidinol-thiazolyl-isoquinoline hybrid with trifluoromethylbenzyl Preclinical research (RUO) Unique combination of thiazole and dihydroisoquinoline; trifluoromethyl substitution.
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine (Patent EP 1 926 722 B1) Benzoimidazole-pyridine-imidazole scaffold with trifluoromethyl groups Potential kinase inhibition (patented for unspecified therapeutic applications) Pyridine and imidazole moieties instead of thiazole; lacks piperidinol core.
Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) Piperidine-benzimidazole with fluorophenyl and methoxyphenethyl groups Antihistamine (H1 receptor antagonist; withdrawn due to cardiac risks) Benzimidazole core; methoxy and fluoro substituents; lacks thiazole and trifluoromethyl groups.
Generic Thiazole Derivatives Thiazole-containing compounds (e.g., sulfathiazole, abafungin) Antimicrobial, antifungal agents Simpler structures; often lack fused heterocycles like isoquinoline or piperidinol.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Thiazole rings are generally susceptible to oxidative metabolism, but the dihydroisoquinoline group may confer rigidity, reducing enzymatic degradation .
  • Target Selectivity: Unlike Astemizole (H1 receptor antagonist), the target compound’s isoquinoline-thiazole hybrid may target dopaminergic or serotonergic pathways, though specific data are absent .

Biological Activity

The compound 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidinol core, which is substituted with a thiazole group and a trifluoromethylphenyl moiety. The presence of the 3,4-dihydroisoquinoline fragment suggests potential interactions with biological systems due to its established pharmacological properties.

Research indicates that compounds similar to this one may interact with various molecular targets, including kinases and receptors involved in cell signaling pathways. For instance, thiazole derivatives have been shown to inhibit specific kinases, leading to reduced cell proliferation in cancer models . The isoquinoline structure is known for its ability to modulate neurotransmitter systems, suggesting possible neuroactive properties.

Biological Activity

The biological activity of the compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that derivatives of isoquinoline can inhibit the growth of various cancer cell lines. Notably, compounds that share structural similarities with this compound have demonstrated IC50 values in the micromolar range against leukemia cell lines .
  • Neuroprotective Effects : Isoquinoline derivatives are often investigated for their neuroprotective properties. They may exert effects on neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : Thiazole-containing compounds are recognized for their antimicrobial activity. There is potential for this compound to exhibit similar effects against bacterial and fungal pathogens .

Case Studies

  • Inhibition of Kinases : A study on thiazole derivatives demonstrated their ability to inhibit MEK1/2 kinases, which play a crucial role in cancer cell proliferation. The compound showed effective inhibition at concentrations as low as 0.3 µM in specific leukemia cell lines .
  • Neuroinflammation Modulation : Research has indicated that related compounds can modulate neuroinflammatory responses by interacting with the translocator protein (TSPO), a biomarker for neuroinflammation . This suggests that our compound may also possess similar properties.

Data Table: Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
AnticancerMEK1/2 KinasesGrowth inhibition (IC50 ~0.3 µM)
NeuroprotectiveNeurotransmitter modulationPotential protective effects
AntimicrobialBacterial and fungal targetsInhibition of growth

Q & A

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

  • Troubleshooting :
  • Assay Conditions : Compare buffer pH, ion concentrations, and detection methods (e.g., fluorescence vs. luminescence).
  • Cell Line Variability : Validate target expression levels (e.g., qPCR for receptors) across models .

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